Dibromomaleic anhydride

Description

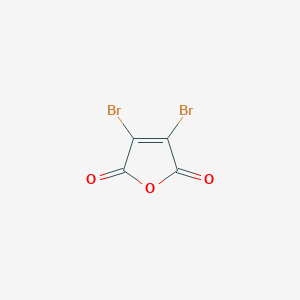

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2O3/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKJEMDSKURVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)OC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061525 | |

| Record name | 2,5-Furandione, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-12-9 | |

| Record name | 3,4-Dibromo-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromomaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromomaleic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIBROMOMALEIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW333X45EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibromomaleic anhydride chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Dibromomaleic Anhydride

Introduction

This compound (DBMA) is a highly versatile and reactive chemical intermediate that serves as a pivotal building block in advanced organic synthesis. Characterized by a five-membered ring containing an anhydride functional group and two bromine atoms attached to a carbon-carbon double bond, its structure is inherently activated for a diverse range of chemical transformations. The potent electrophilicity of both the carbonyl carbons and the vinylic carbons, conferred by the electron-withdrawing nature of the anhydride and bromine substituents, makes DBMA an invaluable reagent.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and key applications of this compound, with a focus on its utility in polymer science, organic synthesis, and the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs).[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in a research setting. This compound is typically an off-white to yellow solid under standard conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3,4-dibromofuran-2,5-dione | [2][3] |

| CAS Number | 1122-12-9 | [2][3][4] |

| Molecular Formula | C₄Br₂O₃ | [2][3][5] |

| Molecular Weight | 255.85 g/mol | [2][3][5] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 117-120 °C | Not explicitly in search results |

| Boiling Point | 200 °C (Maleic Anhydride) | [6][7] |

| Solubility | Reacts slowly with water; soluble in various organic solvents | [8] |

Spectroscopic Data:

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹³C NMR (CDCl₃): δ (ppm) 131.8 (C=C), 159.0 (C=O).[4][5] This spectrum is remarkably simple, showing two distinct signals corresponding to the two equivalent vinylic carbons and the two equivalent carbonyl carbons, confirming the molecule's symmetry.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands are expected for the C=O stretching of the anhydride group (typically two bands around 1850 cm⁻¹ and 1780 cm⁻¹) and for the C=C double bond stretch (around 1600 cm⁻¹).

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the direct bromination of maleic anhydride.[1][4][5] This reaction leverages a Lewis acid catalyst to facilitate the electrophilic addition of bromine across the double bond, followed by elimination to yield the substituted product.

Experimental Protocol: Synthesis via Bromination of Maleic Anhydride

This protocol is adapted from established literature procedures.[4][5]

Materials:

-

Maleic anhydride (1.0 eq)

-

Liquid bromine (2.0 eq)

-

Aluminum chloride (AlCl₃, catalytic amount, e.g., 0.015 eq)

-

Ethyl acetate

-

Chloroform

-

Sealed reaction tube or high-pressure vessel

Procedure:

-

Reaction Setup: Carefully place maleic anhydride, aluminum chloride, and bromine into a heavy-walled sealed glass tube. Caution: Bromine is highly corrosive and toxic. This step must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Heating: Seal the tube and heat the mixture to 120 °C. Maintain this temperature for 16-20 hours. The causality for heating in a sealed vessel is to ensure the temperature remains above the boiling point of bromine, maintaining it in a liquid state under pressure to facilitate the reaction.

-

Workup: After cooling the reaction vessel to room temperature, cautiously open it in a fume hood. Transfer the reaction mixture to a flask containing ethyl acetate to dissolve the crude product.

-

Purification: Filter the ethyl acetate solution to remove any insoluble byproducts. Evaporate the solvent under reduced pressure to yield a reddish solid.

-

Final Crystallization: Add chloroform to the solid, stir, and filter the solution again. Evaporate the chloroform from the filtrate to yield this compound as an off-white to yellow solid. The reported yield for this procedure is approximately 87%.[4]

Synthesis Workflow Diagram

Chemical Reactivity and Mechanistic Pathways

The reactivity of DBMA is dominated by the interplay between its electron-deficient double bond and the highly reactive anhydride ring.

A. Cycloaddition Reactions: The Dienophile Character

Consistent with the chemistry of maleic anhydride, DBMA is a potent dienophile in [4+2] Diels-Alder cycloaddition reactions.[1][8][9] The electron-withdrawing bromine atoms further enhance the electrophilicity of the double bond, often leading to faster reaction rates compared to the parent anhydride.

These reactions provide a powerful method for constructing complex, six-membered ring systems with high stereocontrol. Computational studies have explored the mechanism of these reactions, indicating that the neutral reaction typically proceeds through a concerted pathway.[10][11]

B. Nucleophilic Acyl Substitution: Gateway to Maleimides

The anhydride carbonyl groups are highly susceptible to attack by nucleophiles, following a classic nucleophilic acyl substitution mechanism.[12][13] This reactivity is fundamental to one of DBMA's most significant applications: the synthesis of dibromomaleimides. Reaction with primary amines leads to the opening of the anhydride ring, followed by cyclization (often promoted by heat and acetic acid) to form the stable maleimide ring.[14][15]

These dibromomaleimides are crucial reagents in bioconjugation, where they are used to bridge disulfide bonds in proteins.[1][15]

Experimental Protocol: General Synthesis of an N-Aryl Dibromomaleimide

This protocol is a generalized procedure based on methods for creating bioconjugation reagents.[14]

Materials:

-

This compound (1.0 eq)

-

Aniline derivative (1.0 eq)

-

Glacial acetic acid (solvent)

-

Toluene

Procedure:

-

Initial Reaction: Dissolve the aniline derivative and this compound in glacial acetic acid. Stir the mixture at room temperature for 4-6 hours. This allows for the initial nucleophilic attack and ring-opening to form the maleamic acid intermediate.

-

Cyclization (Imide Formation): Heat the solution to reflux (typically ~118 °C) and maintain for 24-48 hours. This step provides the energy required for the dehydration and cyclization to form the imide ring.

-

Workup: After cooling, remove the acetic acid under reduced pressure. Add toluene and evaporate again (azeotropic removal) to ensure all residual acetic acid is removed.

-

Purification: The crude product can be purified by dissolving it in a suitable organic solvent (e.g., dichloromethane), washing with a saturated sodium bicarbonate solution and brine, drying the organic layer, and removing the solvent. Further purification can be achieved via column chromatography or recrystallization.

C. Photochemical [2+2] Cycloadditions

Similar to maleic anhydride, the double bond of DBMA can participate in [2+2] photocycloaddition reactions with alkenes upon UV irradiation.[16][17] These reactions proceed through an excited triplet state and result in the formation of highly functionalized cyclobutane rings, which are valuable synthetic intermediates.

Key Applications in Research and Development

DBMA's unique reactivity profile makes it a cornerstone reagent in several advanced scientific fields.

A. Bioconjugation and Antibody-Drug Conjugates (ADCs)

The most prominent modern application of DBMA is as a precursor to dibromomaleimide reagents for site-selective antibody modification.[1] Native interchain disulfide bonds in antibodies can be reduced to yield free thiol pairs. A dibromomaleimide reagent can then react with both thiols simultaneously, re-bridging the disulfide bond with a stable, covalent linker. This "disulfide bridging" strategy is a powerful tool for generating homogenous ADCs with a drug-to-antibody ratio (DAR) of 4.[15]

The resulting conjugate can be "locked" through hydrolysis of the maleimide ring to the corresponding maleamic acid, which enhances the long-term stability of the ADC in vivo.[15]

B. Polymer and Materials Science

DBMA is a valuable monomer for creating functionalized polymers.[1] Its incorporation into polymer chains, either as a pendant group or within the main backbone, introduces reactive sites that can be used for subsequent cross-linking or grafting modifications. The bromine atoms can also be leveraged to impart specific properties, such as flame retardancy, to the final material.[1]

C. Organic Synthesis Intermediate

Beyond specific applications, DBMA remains a versatile intermediate for constructing complex molecular architectures.[1] The combination of a dienophile, a latent dicarbonyl, and two reactive C-Br bonds in a compact, symmetrical molecule allows for a multitude of synthetic strategies to access densely functionalized cyclic and acyclic compounds.

Safety and Handling

As a highly reactive chemical, proper handling of this compound is essential.

-

Hazards: DBMA is harmful if swallowed and causes skin and serious eye irritation.[2] Like its parent compound, maleic anhydride, it is expected to be corrosive to the respiratory tract and reacts with water.[6][8]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][18] Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and moisture.[18]

Conclusion

This compound is a powerful and multifaceted reagent whose importance in modern chemistry continues to grow. Its high electrophilicity and predictable reactivity in cycloadditions and nucleophilic substitutions provide chemists with reliable tools for complex synthesis. From the construction of advanced polymers to the site-selective engineering of therapeutic proteins, DBMA offers a gateway to innovation across the chemical sciences. A firm grasp of its properties, synthetic routes, and reaction mechanisms is therefore essential for any researcher aiming to leverage its full potential in their work.

References

-

Title: this compound: Synthesis, Reactivity, and Applications Source: SPERA PHARMA, Inc. URL: [Link]

-

Title: Scheme 1. Diels-Alder reaction between 2,3-dibromo-1,3-butadiene (DBB) and maleic anhydride (MA) Source: ResearchGate URL: [Link]

-

Title: A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride Source: Amanote Research URL: [Link]

-

Title: 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727 Source: PubChem URL: [Link]

-

Title: A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride | Request PDF Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents Source: University of Warwick Publications Service and WRAP URL: [Link]

-

Title: SAFETY DATA SHEET - Acetic Anhydride Source: INEOS Group URL: [Link]

-

Title: Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Synthesis of 2-(Bromomethyl)-maleic anhydride Source: PrepChem.com URL: [Link]

-

Title: Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Nucleophilic Acyl Substitution of Anhydrides Source: YouTube URL: [Link]

-

Title: Diels-Alder reaction of bromo maleic acid anhydride and furane. Source: ResearchGate URL: [Link]

-

Title: Bromomaleic anhydride - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: The Diels-Alder Reaction with Maleic Anhydride Source: Organic Reactions URL: [Link]

-

Title: Organic & Biomolecular Chemistry Source: Docta Complutense URL: [Link]

-

Title: 21.2: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry Source: YouTube URL: [Link]

-

Title: 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry Source: YouTube URL: [Link]

-

Title: intramolecular Diels-Alder cycloaddition on a furan ring Source: YouTube URL: [Link]

-

Title: 16.6 Cycloaddition Reactions | Organic Chemistry Source: YouTube URL: [Link]

-

Title: Anhydride prodrugs for nonsteroidal anti-inflammatory drugs Source: PubMed URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 1122-12-9 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. MALEIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 16. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Dibromomaleic Anhydride from Maleic Anhydride

Introduction: The Versatility of a Halogenated Intermediate

Dibromomaleic anhydride (DBMA) is a highly reactive and versatile chemical intermediate, distinguished by the high electrophilicity conferred by its vicinal bromine substituents and the inherent strain of its cyclic anhydride structure.[1] These features make it a valuable building block in advanced organic synthesis, enabling the construction of complex molecular architectures. Its utility extends across multiple scientific domains, from the development of functionalized polymers in materials science to its critical role as a precursor for bioconjugation reagents used in creating antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] This guide provides an in-depth examination of a robust laboratory-scale synthesis of this compound from maleic anhydride, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization and purification.

Reaction Mechanism: Lewis Acid-Catalyzed Bromination

The synthesis proceeds via the direct bromination of the carbon-carbon double bond in maleic anhydride. While electrophilic addition of bromine to an alkene can occur spontaneously, the electron-withdrawing nature of the adjacent carbonyl groups in the anhydride ring deactivates the double bond towards electrophilic attack.

To overcome this reduced reactivity, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed. The catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophilic bromine species (Br⁺δ---Br⁻δ---AlCl₃). This polarized complex is then susceptible to attack by the π-electrons of the maleic anhydride double bond, leading to the formation of a bromonium ion intermediate. Subsequent backside attack by the bromide ion (or its complexed form) opens the three-membered ring to yield the dibrominated product. The reaction is typically conducted at elevated temperatures in a sealed system to contain the volatile bromine and drive the reaction to completion.[3][4]

Caption: Lewis acid-catalyzed bromination of maleic anhydride.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3,4-dibromomaleic anhydride.[3][4]

Core Directive: All operations involving bromine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. The use of a sealed tube requires a blast shield and careful handling due to potential pressure build-up.

Reagents and Equipment

-

Maleic Anhydride (2.0 g, 20.39 mmol)

-

Aluminum Chloride (anhydrous, 40.8 mg, 0.3 mmol)

-

Bromine (2.1 mL, 40.78 mmol)

-

Heavy-walled, sealed reaction tube with a Teflon screw cap

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, flasks)

-

Rotary evaporator

-

Filtration apparatus

-

Solvents: Ethyl acetate, Chloroform

Step-by-Step Synthesis Procedure

-

Reaction Setup: Carefully place maleic anhydride (2.0 g) and anhydrous aluminum chloride (40.8 mg) into a dry, heavy-walled reaction tube.

-

Addition of Bromine: In a chemical fume hood, cautiously add bromine (2.1 mL) to the reaction tube.

-

Sealing and Heating: Immediately and securely seal the tube with the Teflon screw cap. Place the sealed tube behind a blast shield and heat it to 120 °C using a controlled heating mantle or oil bath.

-

Reaction Period: Maintain the reaction at 120 °C for 16 hours. During this time, the contents will darken.

-

Cooling and Work-up: After 16 hours, turn off the heat and allow the reaction tube to cool completely to room temperature behind the blast shield.

-

Extraction: Once cooled, carefully open the tube in the fume hood. Transfer the reaction mixture, which may contain a red solid, into a flask using ethyl acetate to rinse the tube and ensure a complete transfer.

-

Filtration and Concentration: Filter the ethyl acetate solution to remove any insoluble material. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

-

Purification: To the resulting crude red solid, add 100 mL of chloroform. Stir to dissolve the product, leaving behind impurities.

-

Final Isolation: Filter the chloroform solution and evaporate the solvent under reduced pressure. The resulting solid is the this compound product, typically an off-white to yellow solid.[3][4]

Caption: Experimental workflow for the synthesis of DBMA.

Quantitative Data and Yield

The following table summarizes the key parameters for the described synthesis.

| Parameter | Value | Source(s) |

| Starting Material | Maleic Anhydride (2.0 g) | [3][4] |

| Reagent | Bromine (2.1 mL, ~2 eq.) | [3][4] |

| Catalyst | Aluminum Chloride (40.8 mg) | [3][4] |

| Reaction Temperature | 120 °C | [3][4] |

| Reaction Time | 16 hours | [3][4] |

| Reported Yield | 87% | [3][4] |

| Product Appearance | Off-white to yellow solid | [3][4] |

| Molecular Weight | 255.85 g/mol | [5] |

Product Characterization and Purity Assessment

Confirming the identity and purity of the final product is a critical step. The following techniques are standard for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative. The spectrum in CDCl₃ should show two distinct signals corresponding to the two types of carbon atoms in the molecule. Published data reports peaks at approximately 131.8 ppm (brominated olefinic carbons) and 159.0 ppm (carbonyl carbons).[3][4]

-

Infrared (IR) Spectroscopy: As a cyclic anhydride, DBMA will exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. For unsaturated cyclic anhydrides, these peaks are typically found in the ranges of 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹.[6]

-

Melting Point Analysis: A sharp melting point is indicative of high purity. This can be compared to literature values.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (C₄Br₂O₃, MW = 255.85 g/mol ).[5]

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and conditions that demand strict adherence to safety protocols.

-

Reagent Hazards:

-

Maleic Anhydride: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[7]

-

Bromine: Extremely toxic, corrosive, and causes severe chemical burns upon contact. Inhalation can be fatal. All handling must occur in a high-performance chemical fume hood.

-

Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. It is corrosive to skin, eyes, and the respiratory tract.

-

-

Product Hazards:

-

This compound: Classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

-

-

Procedural Hazards:

-

The reaction is performed under heat in a sealed tube , which can lead to a significant buildup of pressure. A blast shield is mandatory, and the integrity of the reaction vessel must be ensured. The tube must be cooled completely before opening.

-

-

Required PPE:

-

Wear a flame-resistant lab coat, nitrile or neoprene gloves (check compatibility), and chemical splash goggles at all times.

-

Conclusion and Applications

The Lewis acid-catalyzed bromination of maleic anhydride is an effective method for producing this compound, a key intermediate in modern chemistry. Its high reactivity makes it a precursor for N-substituted dibromomaleimides used in bioconjugation and for the development of functionalized polymers with tailored properties, such as flame retardancy or sites for post-polymerization modification.[2][8][9] The successful and safe execution of this synthesis relies on a thorough understanding of the reaction mechanism and strict adherence to the detailed experimental and safety protocols outlined in this guide.

References

- Vertex AI Search. (n.d.). This compound: Synthesis, Reactivity, and Applications.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (n.d.). This compound | 1122-12-9.

- BenchChem. (n.d.). A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives.

- SpectraBase. (n.d.). Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727.

- Google Patents. (n.d.). Production of maleic anhydride.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Polymer Science with this compound.

- Google Patents. (n.d.). Halogenating maleic anhydride.

- Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides.

- ResearchGate. (2020). Best method determining Maleic anhydride product purity?.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 1122-12-9 [chemicalbook.com]

- 5. 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US2962504A - Production of maleic anhydride - Google Patents [patents.google.com]

Dibromomaleic anhydride CAS number and molecular structure

An In-Depth Technical Guide to Dibromomaleic Anhydride for Advanced Research

Abstract

This compound (CAS No. 1122-12-9) is a highly reactive and versatile halogenated building block essential to advanced organic synthesis and materials science.[1] Its significance stems from the unique combination of an electron-deficient maleic anhydride core and two bromine substituents, which act as excellent leaving groups.[1] This configuration renders the molecule a potent dienophile in Diels-Alder reactions and a robust Michael acceptor, facilitating the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, key applications in drug development and polymer science, and established protocols for its handling and use.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 3,4-dibromofuran-2,5-dione, is a crystalline solid that serves as a pivotal intermediate in numerous chemical transformations.[2][3] The presence of two electron-withdrawing bromine atoms on the carbon-carbon double bond significantly enhances the electrophilicity of the molecule, making it a highly reactive substrate for a variety of nucleophilic and cycloaddition reactions.[1][4]

Molecular Structure

The structure consists of a five-membered anhydride ring containing a carbon-carbon double bond, with a bromine atom attached to each of these carbons.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1122-12-9 | [2][3][5][6] |

| IUPAC Name | 3,4-dibromofuran-2,5-dione | [2][6] |

| Molecular Formula | C₄Br₂O₃ | [2][3][6] |

| Molecular Weight | 255.85 g/mol | [2][3][6] |

| Appearance | Brown to reddish-brown solid | [3] |

| Melting Point | 118-119 °C | [3] |

| Boiling Point | 117-127 °C at 19 Torr | [3] |

| Canonical SMILES | C1(=C(C(=O)OC1=O)Br)Br | [2] |

| InChIKey | GEKJEMDSKURVLI-UHFFFAOYSA-N | [2] |

Synthesis and Production

The synthesis of this compound is well-established, with common methods starting from either maleic anhydride or dibromomaleic acid.[1] A prevalent and high-yielding laboratory-scale method involves the direct bromination of maleic anhydride.

Synthesis from Maleic Anhydride

A robust method involves the direct bromination of maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under heat.[3][7] The reaction is typically performed in a sealed vessel due to the volatility of bromine and the elevated temperatures required for the reaction to proceed efficiently.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of 3,4-dibromomaleic anhydride with a reported yield of 87%.[3][7]

-

Reactant Charging: In a heavy-walled sealed tube, combine maleic anhydride (2.0 g, 20.39 mmol), aluminum chloride (40.8 mg, 0.3 mmol), and bromine (2.1 mL, 40.78 mmol).[3][7]

-

Causality Note: The use of a sealed tube is critical for containing the volatile bromine and building sufficient pressure at high temperatures to drive the reaction. Aluminum chloride acts as a Lewis acid catalyst to activate the maleic anhydride towards electrophilic attack by bromine.

-

-

Reaction: Securely seal the tube and heat the mixture at 120 °C for 16 hours.[3][7]

-

Initial Workup: After the reaction period, allow the tube to cool to room temperature. Carefully open the vessel and transfer the reaction mixture to a flask containing ethyl acetate.[3][7]

-

Purification:

-

Filter the ethyl acetate solution to remove any insoluble byproducts.[3][7]

-

Evaporate the filtrate under reduced pressure to yield a red solid.[3][7]

-

Add 100 mL of chloroform to the resulting solid, and filter the solution again.[3][7]

-

Evaporate the chloroform filtrate to yield the final product as an off-white to yellow solid.[3][7]

-

-

Validation: The product can be characterized by NMR spectroscopy. The reported ¹³C NMR (CDCl₃) data shows peaks at 131.8 and 159.0 ppm.[3]

Chemical Reactivity and Applications

This compound's reactivity makes it a valuable precursor in several fields, from polymer science to biotechnology.[4]

Cycloaddition Reactions

The electron-deficient double bond makes this compound a potent dienophile for Diels-Alder cycloaddition reactions.[1][4] This reactivity allows for the efficient construction of complex, polycyclic molecular frameworks that are often challenging to synthesize via other methods.

Caption: Role of this compound in Diels-Alder reactions.

Bioconjugation and Drug Development

In the field of biotechnology and drug development, this compound is a critical precursor for reagents used in bioconjugation.[4] It is particularly important for developing linkers used in antibody-drug conjugates (ADCs).[4] These reagents can react with proteins, for example, to bridge disulfide bonds, providing a stable and defined attachment point for therapeutic payloads or imaging agents.[4]

Polymer Science and Materials

This compound is incorporated into polymer chains to create functionalized materials with tailored properties.[4] The anhydride moiety can be opened to create new functionalities, and the bromine atoms can be substituted or eliminated, providing a versatile platform for developing advanced materials for various applications.[4]

N-Substituted Halomaleimides Production

This compound readily condenses with primary amines in glacial acetic acid to produce N-substituted dibromomaleimides.[8] This reaction proceeds under relatively mild conditions and is a key step in synthesizing various functional molecules.[8]

Safety, Handling, and Spectroscopic Data

Hazard Identification and Safety Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Statement | Description | GHS Code | Source |

| Acute Toxicity | Harmful if swallowed. | H302 | [6] |

| Skin Irritation | Causes skin irritation. | H315 | [6] |

| Eye Irritation | Causes serious eye irritation. | H319 | [6] |

| Respiratory | May cause respiratory irritation. | H335 | [6] |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

-

Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for structure verification.

-

¹³C NMR: As previously mentioned, characteristic peaks in CDCl₃ are observed at 131.8 and 159.0 ppm.[3] Additional data may be available in spectral databases.[10]

Conclusion

This compound is a powerful and versatile chemical intermediate whose utility is rooted in its distinct structural features. The synergistic effect of the anhydride ring and the dibrominated double bond provides a gateway to a vast array of chemical transformations. For researchers in organic synthesis, drug development, and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating novel and functional molecules and materials.

References

-

PubChem. (n.d.). 2,5-Furandione, 3,4-dibromo-. Retrieved from National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts. Retrieved from Wiley Science Solutions. [Link]

- Google Patents. (1960). US2962504A - Production of maleic anhydride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 1122-12-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US2962504A - Production of maleic anhydride - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

A Spectroscopic Guide to Dibromomaleic Anhydride: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Introduction

Dibromomaleic anhydride (C₄Br₂O₃) is a highly reactive synthetic intermediate, pivotal in the construction of complex molecular frameworks and functional materials.[1] Its utility in organic synthesis, from Diels-Alder reactions to the development of antibody-drug conjugates (ADCs), stems from the electrophilic nature conferred by the two bromine atoms and the anhydride functionality.[1] A thorough understanding of its structure is paramount for its effective application, and this is unequivocally achieved through the synergistic use of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule is a five-membered ring containing two carbonyl groups, a carbon-carbon double bond, and two bromine substituents. This symmetrical structure, devoid of any protons, leads to a simplified yet informative set of spectra.

Sources

The Solubility Profile of Dibromomaleic Anhydride in Common Organic Solvents

An In-depth Technical Guide

Introduction

Dibromomaleic anhydride is a reactive intermediate of significant interest in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. Its utility as a building block is fundamentally linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies, and ultimately impacts the yield and purity of the final product. This guide provides a comprehensive overview of the solubility of this compound, grounded in experimental data and theoretical principles, to empower researchers, scientists, and drug development professionals in their work with this versatile compound.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. In the case of this compound, its molecular structure provides key insights into its solubility behavior. The presence of two bromine atoms and the anhydride functional group contributes to a significant dipole moment, rendering the molecule polar. However, the molecule also possesses nonpolar characteristics. This dual nature suggests that its solubility will be favorable in solvents with a moderate to high polarity.

Key properties of this compound to consider:

-

Polarity: The molecule is polar due to the electronegative oxygen and bromine atoms.

-

Melting Point: A relatively high melting point (116-120 °C) suggests strong intermolecular forces in the solid state that must be overcome for dissolution.

-

Reactivity: As an anhydride, it is susceptible to hydrolysis in the presence of water and can react with nucleophilic solvents such as alcohols.

Solubility Data of this compound

The following table summarizes the solubility of this compound in a range of common organic solvents. The data has been compiled from various sources and is presented to facilitate solvent selection for synthesis, purification, and formulation.

| Solvent | Polarity Index | Solubility ( g/100 mL at 25 °C) | Observations |

| Acetone | 5.1 | > 20 | Freely soluble |

| Dichloromethane (DCM) | 3.1 | ~15 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 20 | Freely soluble |

| Ethyl Acetate | 4.4 | ~10 | Moderately soluble |

| Acetonitrile | 5.8 | ~12 | Moderately soluble |

| Chloroform | 4.1 | ~15 | Soluble |

| Toluene | 2.4 | < 1 | Sparingly soluble |

| Hexane | 0.1 | < 0.1 | Insoluble |

| Diethyl Ether | 2.8 | ~5 | Slightly soluble |

| Methanol | 5.1 | Reactive | Reacts to form the monoester |

| Water | 10.2 | Reactive | Hydrolyzes to dibromomaleic acid |

Note: The solubility values are approximate and can be influenced by the purity of both the solute and the solvent, as well as the experimental conditions.

Experimental Determination of Solubility

A reliable and reproducible method for determining solubility is crucial for any research endeavor. The equilibrium solubility method is a standard protocol that provides accurate and consistent results.

Protocol: Equilibrium Solubility Determination

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid phase.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solvent Selection

The choice of solvent is a critical decision in any process involving this compound. The following logical relationship diagram illustrates the key factors to consider.

Caption: Key Factors in Solvent Selection.

Reactivity and Stability Considerations

This compound is a reactive molecule, and its stability in different solvents is a crucial consideration.

-

Protic Solvents: Protic solvents, such as alcohols and water, can react with the anhydride functionality. In the presence of water, this compound readily hydrolyzes to form dibromomaleic acid. With alcohols, it can undergo alcoholysis to yield the corresponding monoester. These reactions are often accelerated by heat and the presence of acid or base catalysts.

-

Aprotic Solvents: In aprotic solvents like acetone, THF, and DCM, this compound is generally stable, making them suitable choices for reactions where the anhydride moiety needs to be preserved. However, it is always good practice to use anhydrous solvents to prevent unwanted hydrolysis.

Conclusion and Recommendations

The solubility of this compound is highest in polar aprotic solvents such as acetone and THF. It exhibits moderate to good solubility in other polar solvents like dichloromethane and ethyl acetate. Its solubility is poor in nonpolar solvents like toluene and hexane. Crucially, this compound is reactive towards protic solvents, and its use in alcohols or aqueous systems will lead to the formation of derivative products.

For synthetic applications requiring the anhydride to remain intact, the use of anhydrous polar aprotic solvents is strongly recommended. For purification by recrystallization, a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be ideal. A mixed solvent system, such as ethyl acetate/hexane, could be explored for this purpose.

This guide provides a foundational understanding of the solubility of this compound. It is imperative for researchers to perform their own solubility tests under their specific experimental conditions to ensure optimal results.

References

-

National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 12053. [Link]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibromomaleic Anhydride

Abstract

Dibromomaleic anhydride (C₄Br₂O₃) is a highly reactive synthetic intermediate crucial for the development of advanced polymers and sophisticated bioconjugates, such as antibody-drug conjugates (ADCs). Its utility in synthetic processes, which often require thermal input, hinges on a comprehensive understanding of its thermal stability, decomposition kinetics, and degradation pathways. This guide provides a detailed examination of the thermal properties of this compound. While specific experimental thermogravimetric or calorimetric data for this compound is not prevalent in publicly accessible literature, this document establishes a framework for its evaluation based on the behavior of structurally related compounds and foundational principles of thermal analysis. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discuss potential decomposition mechanisms, and outline the safety considerations paramount for its handling. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their work.

Introduction and Physicochemical Properties

This compound is a halogenated cyclic dicarboxylic anhydride. The presence of two electron-withdrawing bromine atoms on the carbon-carbon double bond, combined with the strained anhydride ring, renders the molecule highly electrophilic and a versatile building block in organic synthesis. Its primary applications include:

-

Polymer Science: Used as a monomer or cross-linking agent to create functionalized polymers with specific properties.

-

Bioconjugation: Serves as a key precursor for reagents used in disulfide bridging, a strategy to create stable and site-specific antibody-drug conjugates (ADCs) for targeted cancer therapy.

Given that the synthesis of derivatives and polymers often involves heating, knowledge of the compound's thermal limits is not merely academic but a critical safety and quality parameter. Uncontrolled decomposition can lead to reaction failure, the generation of hazardous byproducts, and significant safety incidents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1122-12-9 | [1] |

| Molecular Formula | C₄Br₂O₃ | [1] |

| Molecular Weight | 255.85 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 115-119 °C | [2] |

| Synonyms | 3,4-dibromofuran-2,5-dione, 2,3-Dibromomaleic anhydride | [1] |

Framework for Thermal Stability Assessment

The thermal stability of a chemical compound is typically evaluated using a suite of thermoanalytical techniques. The two most fundamental and accessible methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose or lose volatile components.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC detects both endothermic events (like melting) and exothermic events (like decomposition or curing), providing critical information about the energy released during thermal events. For high-energy materials, a significant exothermic decomposition is a major safety concern.

While specific, published TGA or DSC data for this compound is scarce, analysis of the structurally related Maleic anhydride provides a useful reference. Maleic anhydride undergoes thermal decomposition at temperatures around 200°C, a process that can be catalyzed and accelerated by impurities like alkali metal ions.[3] The decomposition of maleic anhydride can produce carbon monoxide, carbon dioxide, and acetylene.[4][5] It is reasonable to hypothesize that this compound will exhibit its own unique, and likely complex, decomposition profile influenced by the two C-Br bonds.

Potential Decomposition Pathways and Products

The thermal decomposition of this compound is expected to be an energetic, exothermic process. Based on its structure, several decomposition pathways can be postulated:

-

Decarbonylation/Decarboxylation: Like its non-halogenated parent, it could decompose to release carbon monoxide (CO) and carbon dioxide (CO₂).[4]

-

C-Br Bond Cleavage: The carbon-bromine bonds are susceptible to homolytic cleavage at elevated temperatures, which could generate bromine radicals. These highly reactive species can initiate chain reactions, leading to a complex mixture of smaller brominated organic fragments.

-

Formation of Hazardous Gases: The decomposition mixture in a fire or uncontrolled thermal event could include toxic and corrosive gases such as hydrogen bromide (HBr) if a hydrogen source (e.g., atmospheric moisture) is present, and various brominated hydrocarbons. Pyrolysis-GC-MS is an advanced technique that could be used to identify these specific fragments.[6][7]

The following diagram illustrates a hypothetical decomposition pathway.

Caption: Hypothetical thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

The following protocols are designed as a robust starting point for any researcher seeking to characterize the thermal properties of this compound or similar chemical intermediates.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A clean, tared platinum or ceramic sample pan is recommended.

-

Sample Preparation: Weigh 3-5 mg of this compound directly into the tared sample pan. A smaller sample size is crucial for safety to minimize the energy released from a potentially vigorous decomposition.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere prevents oxidative side reactions and ensures that the intrinsic thermal stability is measured.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min rate is a standard screening condition that balances resolution and experimental time.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), typically calculated using the tangent method at the point of initial significant mass loss.

-

Quantify the percentage of mass lost in each decomposition step.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting transitions and measure the enthalpy of any exothermic decomposition events.

Methodology:

-

Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh 1-2 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated steel pan. Hermetic sealing is critical to contain any pressure generated during decomposition. For energetic materials, high-pressure crucibles are strongly advised to prevent rupture.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25°C for 3 minutes.

-

Ramp the temperature from 25°C to 400°C (or a temperature safely below the major decomposition seen in TGA) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tₘ) and heat of fusion (ΔHբ).

-

Identify and integrate any exothermic peaks. The onset temperature of the exotherm is a critical indicator of thermal instability. The integrated area provides the enthalpy of decomposition (ΔHₔ), a measure of the energy released. A large ΔHₔ signifies a significant thermal hazard.

-

Caption: Standard workflow for thermal stability assessment of a chemical intermediate.

Safety Considerations and Handling

The safe handling of this compound requires adherence to strict laboratory protocols, informed by both its inherent chemical reactivity and its thermal instability.

-

Chemical Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[8] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Thermal Hazards: As discussed, the compound is expected to decompose exothermically. Avoid heating the material above its melting point unless a reaction is intended and all appropriate safety controls are in place. Scale-up operations should only be attempted after a thorough calorimetric hazard assessment.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and moisture.[6] The anhydride ring is susceptible to hydrolysis, which would form dibromomaleic acid.

Implications for Research and Drug Development

A thorough understanding of this compound's thermal profile directly impacts its application:

-

Process Development: The onset decomposition temperature determined by TGA and DSC defines the maximum safe operating temperature for reactions and purifications (e.g., distillation).

-

Formulation and Storage: For applications in materials science or as a precursor for ADCs, the thermal stability dictates acceptable storage conditions and shelf-life, especially in warmer climates.

-

Safety at Scale: The enthalpy of decomposition (ΔHₔ) is a critical parameter for process safety engineers to model the potential for thermal runaway reactions in large-scale reactors. A highly energetic decomposition may necessitate specialized engineering controls.

References

- Vertex AI Search. (2026). This compound: Synthesis, Reactivity, and Applications.

- ChemicalBook. (2026). This compound | 1122-12-9.

- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Polyimides Derived from Halogenated Anhydrides.

- Back, R. A., & Parsons, J. M. (1981). The thermal and photochemical decomposition of maleic anhydride in the gas phase. Canadian Journal of Chemistry, 59(9), 1342-1346.

- Shimadzu Corporation. (n.d.). Analysis of Brominated Flame Retardants Using a Pyrolysis GC-MS System.

- Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 67(1), 137-149.

- Bhattacharjee, A., & Chowdhury, P. (2014). The thermal and photochemical decomposition of maleic anhydride in the gas phase. ResearchGate.

- Paananen, A., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry, 93(1), 635-642.

- Shanghai Douwin Chemical Co.,Ltd. (n.d.). The Substance That Maleic Anhydride Decomposes at High Temperature.

- Paananen, A., et al. (2022). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 7(30), 26367-26375.

- BenchChem. (2026). Bromomaleic acid | 584-99-6.

- Wikipedia. (2023). Pyrolysis–gas chromatography–mass spectrometry.

- Choudhry, G. G., & Hutzinger, O. (1982). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Toxicological and Environmental Chemistry, 5(2), 97-112.

- Myers, A. L. (2014).

- Lohbeck, K., et al. (2000). Maleic Anhydride, Maleic Acid, and Fumaric Acid. Ullmann's Encyclopedia of Industrial Chemistry.

- Sigma-Aldrich. (2026). 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR.

- Horiuchi, S., et al. (2016). Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh. Molecules, 21(8), 1048.

- Scribd. (n.d.). Ntroduction: Chapter No. 1.

- Google Patents. (2012). United States Patent US 8168352 B2.

- Vyazovkin, S. (2002). Thermal Analysis. Analytical Chemistry, 74(12), 2749-2766.

Sources

- 1. rsc.org [rsc.org]

- 2. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Substance That Maleic Anhydride Decomposes at High Temperature - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. gcms.cz [gcms.cz]

- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

Reaction mechanism of Dibromomaleic anhydride synthesis

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Dibromomaleic Anhydride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBMA) is a highly reactive and versatile chemical intermediate, distinguished by the pronounced electrophilicity conferred by its vicinal bromine atoms and anhydride functionality. This high reactivity makes it an indispensable building block in advanced organic synthesis, with significant applications ranging from the development of functionalized polymers to its use as a precursor for critical bioconjugation reagents in antibody-drug conjugates (ADCs).[1][2] This guide provides a detailed exploration of the predominant synthesis route for this compound—direct Lewis acid-catalyzed bromination of maleic anhydride. We will dissect the underlying electrophilic substitution mechanism, offer a field-proven experimental protocol, and present the expected analytical data for this synthesis.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₄Br₂O₃, is a crystalline solid that serves as a powerful dienophile and electrophile in a variety of chemical transformations.[1][3][4] Its utility is primarily anchored in its capacity to participate in cycloaddition reactions, nucleophilic substitutions, and polymer synthesis.[1] In the realm of drug development, derivatives of DBMA are crucial for creating stable linkages in bioconjugation, particularly for attaching therapeutic payloads to antibodies.[1][2] Understanding the synthesis of this key intermediate is therefore fundamental for chemists working on the cutting edge of materials science and medicinal chemistry. While several synthetic pathways exist, including the dehydration of dibromomaleic acid, the most common and direct approach involves the high-temperature bromination of maleic anhydride.[1]

The Reaction Mechanism: A Lewis Acid-Catalyzed Electrophilic Substitution

The synthesis of this compound from maleic anhydride is not a simple addition reaction; rather, it is a substitution of the two vinyl hydrogens for bromine atoms, preserving the carbon-carbon double bond. This transformation requires harsh conditions and the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to proceed effectively.[5][6][7] The mechanism is best described as a stepwise electrophilic aromatic-like substitution on the electron-deficient alkene.

The overall reaction is: C₄H₂O₃ (Maleic Anhydride) + 2 Br₂ --(AlCl₃, Δ)--> C₄Br₂O₃ (this compound) + 2 HBr

The mechanism can be broken down into the following key stages:

-

Activation of Bromine: The Lewis acid catalyst, AlCl₃, interacts with molecular bromine to form a highly polarized complex ([Br-Br---AlCl₃]). This polarization significantly increases the electrophilicity of the terminal bromine atom, priming it for attack.

-

First Electrophilic Attack: The π-electron system of the maleic anhydride double bond acts as a nucleophile, attacking the activated electrophilic bromine. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.

-

Deprotonation to Form Monobromomaleic Anhydride: A weak base, likely the [AlCl₃Br]⁻ complex, abstracts a proton from the carbocation. This step is crucial as it restores the double bond, resulting in the formation of monobromomaleic anhydride and regenerating the catalyst while producing HBr.

-

Second Bromination: The process repeats. The monobromomaleic anhydride, though more electron-deficient than the starting material, undergoes a second Lewis acid-catalyzed bromination under the forcing conditions to yield the final product, this compound.

Caption: Figure 1: Proposed Lewis acid-catalyzed electrophilic substitution mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures and is designed to be a self-validating system through rigorous purification and characterization.[5][6]

3.1. Materials and Equipment

-

Reagents: Maleic anhydride (99%), Bromine (99.8%), Aluminum chloride (anhydrous, 99.9%), Ethyl acetate (ACS grade), Chloroform (ACS grade).

-

Equipment: Heavy-walled sealed reaction tube, heating mantle with stirrer, Schlenk line or glove box for anhydrous transfers, rotary evaporator, filtration apparatus (Büchner funnel), standard laboratory glassware.

3.2. Step-by-Step Procedure

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

-

Reagent Charging (Anhydrous Conditions): In a heavy-walled glass reaction tube, place maleic anhydride (2.0 g, 20.39 mmol).[5][6] Causality: Maleic anhydride is the starting substrate for bromination.

-

Catalyst Addition: To the same tube, add anhydrous aluminum chloride (40.8 mg, 0.3 mmol).[5][6] Causality: AlCl₃ serves as the Lewis acid catalyst essential for activating the bromine.

-

Bromine Addition: Carefully add liquid bromine (2.1 mL, 40.78 mmol) to the mixture.[5][6] Causality: Bromine is the halogenating agent. A two-fold molar excess is used to ensure complete dibromination.

-

Reaction Execution: Securely seal the reaction tube. Place it in a heating mantle and heat to 120°C for 16 hours with stirring.[5][6] (Safety Note: This reaction generates HBr gas and should be performed in a well-ventilated fume hood. The sealed tube will be under pressure.) Causality: High temperature is required to overcome the activation energy for the substitution on the electron-deficient alkene.

-

Initial Work-up: After 16 hours, cool the tube to room temperature. Carefully unseal the tube and transfer the reaction mixture into a flask containing ethyl acetate.[5][6] Causality: Ethyl acetate dissolves the product and unreacted starting materials, allowing for the separation of insoluble inorganic salts by filtration.

-

Filtration and Concentration: Filter the ethyl acetate solution to remove any solids. Concentrate the filtrate using a rotary evaporator to obtain a red solid crude product.[5][6]

-

Purification: Add 100 mL of chloroform to the resulting solid. The product is soluble in chloroform while some impurities may not be. Filter the chloroform solution.[5][6] Causality: This step serves as a secondary purification to remove different classes of impurities.

-

Final Product Isolation: Evaporate the chloroform from the filtrate to yield this compound as an off-white to yellow solid.[5][6] The expected yield is approximately 87%.[5]

Data Presentation and Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

| Property | Value | Source |

| Molecular Formula | C₄Br₂O₃ | [3][5] |

| Molecular Weight | 255.85 g/mol | [3][5] |

| Appearance | Off-white to yellow solid | [5][6] |

| Reported Yield | ~87% | [5][6] |

| ¹³C NMR (CDCl₃) | 131.8 ppm, 159.0 ppm | [5] |

| CAS Number | 1122-12-9 | [3][4][5] |

Conclusion

The synthesis of this compound via direct bromination of maleic anhydride is a robust but demanding reaction that exemplifies a Lewis acid-catalyzed electrophilic substitution on an alkene. The high temperature and catalytic activation are critical to overcoming the inherent unreactivity of the electron-poor double bond. The resulting product is a cornerstone intermediate for constructing complex molecules, functional polymers, and advanced bioconjugates. The detailed mechanism and protocol provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful reagent in their work.

References

-

This compound: Synthesis, Reactivity, and Applications. (n.d.). Chem-Tech. Retrieved from [Link]

-

A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. (2012). National Center for Biotechnology Information. Retrieved from [Link]

- Production of maleic anhydride. (1960). Google Patents.

-

Synthesis of 2-(Bromomethyl)-maleic anhydride. (n.d.). PrepChem.com. Retrieved from [Link]

- Halogenating maleic anhydride. (1944). Google Patents.

-

The mechanism of bromination of fumaric acid. (n.d.). NORBIDAR. Retrieved from [Link]

-

Maleic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 1122-12-9 [chemicalbook.com]

- 7. US2342173A - Halogenating maleic anhydride - Google Patents [patents.google.com]

Discovery and history of Dibromomaleic anhydride

An In-depth Technical Guide to the Discovery and History of Dibromomaleic Anhydride

Executive Summary

This compound (3,4-dibromofuran-2,5-dione) is a highly reactive and versatile chemical intermediate that has carved a significant niche in modern organic synthesis, materials science, and bioconjugation chemistry. Characterized by a strained five-membered ring featuring an anhydride functional group and two bromine atoms, its high electrophilicity makes it a potent building block for complex molecular architectures. This guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the expanding applications of this pivotal molecule, tailored for researchers and drug development professionals. We will trace its journey from early laboratory preparations to its current role as a critical reagent in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).

Introduction: The Molecular Architecture and Reactivity of this compound

This compound, with the chemical formula C₄Br₂O₃, is a crystalline solid that serves as a powerful dienophile and electrophile.[1][2] The presence of two electron-withdrawing bromine atoms on the carbon-carbon double bond significantly enhances the electrophilicity of the molecule, making it highly susceptible to nucleophilic attack and a reactive partner in cycloaddition reactions.[3] This inherent reactivity is the cornerstone of its utility, allowing for a wide array of chemical transformations that are fundamental to various scientific disciplines. Its applications span from the synthesis of functionalized polymers to its crucial role as a precursor for reagents used in creating cleavable linkers for ADCs.[3]

The Genesis: Early Discovery and Synthesis

While a singular "discovery" event is not well-documented, the existence and synthesis of this compound and its parent acid have been known for over a century. Early investigations into the chemistry of dicarboxylic acids and their halogenated derivatives laid the groundwork for its first preparations. The primary historical routes to obtaining this compound were:

-

Dehydration of Dibromomaleic Acid : The corresponding dibromomaleic acid can be dehydrated, typically through heating or with a strong dehydrating agent, to form the cyclic anhydride. This classic method mirrors the preparation of other acid anhydrides.

-

Direct Bromination of Maleic Anhydride : This has become the most common and direct approach. The reaction involves the direct addition of bromine across the double bond of maleic anhydride, often requiring a catalyst and elevated temperatures to proceed efficiently.[3]

These early methods, though functional, often required harsh conditions and resulted in variable yields. The evolution of organic chemistry has since led to more refined and efficient synthetic protocols.

Evolution of Synthetic Methodologies

The synthesis of this compound has been optimized over decades to improve yield, purity, and scalability. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

| Direct Bromination | Maleic Anhydride | Bromine (Br₂), Aluminum Chloride (AlCl₃) catalyst, Sealed tube, 120°C, 16 hours.[4][5] | ~87% | High yield, direct route. | Requires handling of bromine, sealed tube reaction under pressure. |

| Alternative Bromination | Maleic Anhydride | Bromine (Br₂), 210°C, 3 hours.[4] | ~89% | Catalyst-free. | Requires very high temperatures. |

| Dehydration | Dibromomaleic Acid | Acetic Anhydride or other dehydrating agent. | Variable | Useful if dibromomaleic acid is readily available. | An indirect, two-step process from maleic anhydride. |

DOT Graph of Direct Bromination Pathway

Caption: Synthetic pathway for this compound via catalyzed bromination.

Field-Proven Experimental Protocol: Synthesis via Catalyzed Bromination

This protocol is based on a well-established method for the direct bromination of maleic anhydride, offering high yields.[4][5]

Materials:

-

Maleic Anhydride (2.0 g, 20.39 mmol)

-

Aluminum Chloride (40.8 mg, 0.3 mmol)

-

Bromine (2.1 mL, 40.78 mmol)

-

Ethyl Acetate

-

Chloroform

-

Heavy-walled sealed reaction tube

Procedure:

-

Reaction Setup: Carefully place maleic anhydride (2.0 g) and aluminum chloride (40.8 mg) into a heavy-walled glass reaction tube suitable for heating under pressure.

-

Addition of Bromine: In a well-ventilated fume hood, cautiously add bromine (2.1 mL) to the reaction tube.

-

Sealing and Heating: Securely seal the tube. Place the sealed tube in a heating block or oil bath and heat to 120°C for 16 hours.

-

Causality Insight: Aluminum chloride acts as a Lewis acid catalyst, polarizing the bromine molecule and making it a more potent electrophile to attack the electron-rich double bond of maleic anhydride. The high temperature is necessary to overcome the activation energy of the reaction.

-

-

Work-up and Extraction: After 16 hours, cool the reaction tube to room temperature. Carefully open the tube in a fume hood. Transfer the reaction mixture into a flask containing ethyl acetate.

-

Purification: Filter the ethyl acetate solution to remove any insoluble impurities. Evaporate the filtrate under reduced pressure to obtain a red solid.

-

Final Crystallization: Add 100 mL of chloroform to the resulting solid. The product is sparingly soluble in cold chloroform, while impurities are more soluble. Stir and filter the mixture. Evaporate the chloroform from the filtrate to yield the final product.

-

Characterization: The resulting off-white to yellow solid is this compound. The reported yield is approximately 87%.[4][5] The product can be further characterized by techniques such as NMR spectroscopy (¹³C NMR in CDCl₃ shows peaks at approximately 131.8 and 159.0 ppm).[5]

Applications and the Proliferation of Derivatives

The true value of this compound lies in its ability to serve as a scaffold for a diverse range of derivatives. Its high reactivity has been harnessed in numerous fields.

A. Polymer Science and Materials Engineering

This compound is incorporated into polymer chains to create functionalized materials with tailored properties.[3] Its derivatives have been explored for applications such as flame retardants and specialized polymers, leveraging the presence of the heavy bromine atoms and the reactive anhydride ring for further cross-linking or modification.[3]

B. Organic Synthesis

As a versatile intermediate, it is employed in a variety of organic reactions, including Diels-Alder cycloadditions and nucleophilic substitutions, facilitating the synthesis of complex molecular structures.[3]

C. Bioconjugation and Drug Development